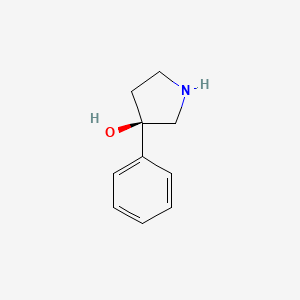
(R)-3-phenylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-phenylpyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring with a phenyl group and a hydroxyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-phenylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable precursor, such as a substituted pyrrolidine.
Chiral Resolution: The chiral center at the third carbon is introduced using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Phenyl Group Introduction: The phenyl group can be introduced via various methods, including Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of ®-3-phenylpyrrolidin-3-ol may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. Catalytic asymmetric synthesis is often employed to achieve the desired enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-phenylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
®-3-phenylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of ®-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral center ensures that the compound interacts stereospecifically with its targets, leading to desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-phenylpyrrolidin-3-ol: The enantiomer of ®-3-phenylpyrrolidin-3-ol, with different stereochemistry.
3-phenylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Phenylpropanolamine: A structurally related compound with similar pharmacological properties.
Uniqueness
®-3-phenylpyrrolidin-3-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other related compounds. The presence of both the phenyl group and the hydroxyl group allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(3R)-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m0/s1 |
Clé InChI |
AFQYBBFSDHKQJV-JTQLQIEISA-N |
SMILES isomérique |
C1CNC[C@@]1(C2=CC=CC=C2)O |
SMILES canonique |
C1CNCC1(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


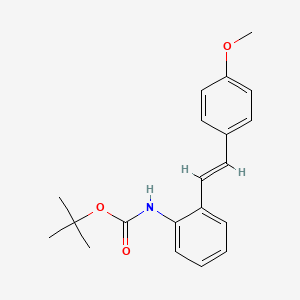
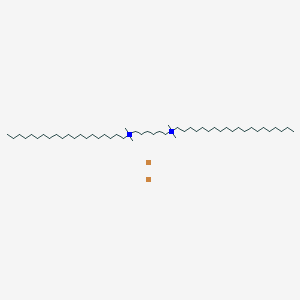


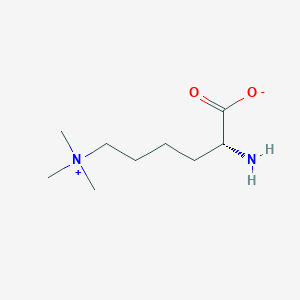
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
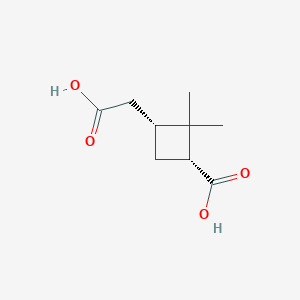

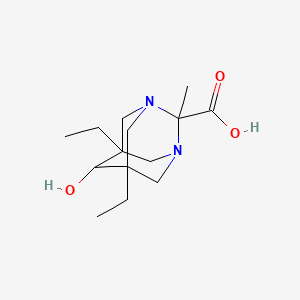
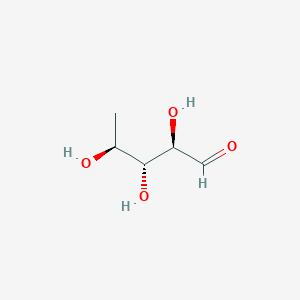
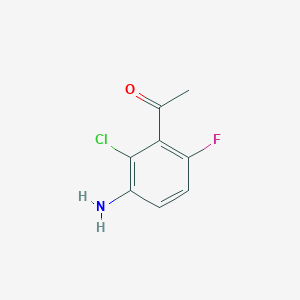
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
